

5-Methoxy-3-oxopentanenitrile chemical properties and structure

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Compound of Interest

Compound Name: 5-Methoxy-3-oxopentanenitrile

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An In-Depth Technical Guide to **5-Methoxy-3-oxopentanenitrile**: Structure, Properties, and Synthetic Potential

Introduction

5-Methoxy-3-oxopentanenitrile is a bifunctional organic compound featuring a nitrile, a ketone, and an ether moiety within a five-carbon backbone. This unique combination of functional groups makes it a molecule of significant interest for researchers and scientists, particularly in the fields of organic synthesis and drug development. While not an active pharmaceutical ingredient itself, its structural attributes position it as a versatile building block for the construction of more complex molecular architectures, including heterocyclic systems and potential pharmaceutical intermediates. The strategic placement of its reactive sites—the electrophilic ketone, the versatile nitrile, and the acidic α -protons—offers a rich landscape for chemical transformations.

This technical guide provides a comprehensive analysis of **5-Methoxy-3-oxopentanenitrile**, beginning with its core chemical and physical properties and structure. It delves into a predictive spectroscopic profile, outlines its key reactivity, proposes a viable synthetic pathway, and discusses its potential applications in medicinal chemistry. The content is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Core Chemical and Physical Properties

The fundamental identity and physical characteristics of **5-Methoxy-3-oxopentanenitrile** are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

Chemical Identifiers and Properties

Property	Value	Source
CAS Number	97820-87-6	[1][2][3]
Molecular Formula	C ₆ H ₉ NO ₂	[1][2][4]
Molecular Weight	127.14 g/mol	[1][2][4]
IUPAC Name	5-Methoxy-3-oxopentanenitrile	
SMILES	COCCC(=O)CC#N	[2]
Boiling Point	No data available	[1]
Storage	Sealed in a dry environment, 2-8°C	[1]

Molecular Structure

5-Methoxy-3-oxopentanenitrile is a linear, aliphatic molecule. Its structure is characterized by a pentane chain with a nitrile group (-C≡N) at the C1 position and a ketone group (C=O) at the C3 position. A methoxy group (-OCH₃) is located at the C5 position, forming an ether linkage. This arrangement of functional groups dictates the molecule's chemical behavior and potential for synthetic transformations.

Caption: 2D structure of **5-Methoxy-3-oxopentanenitrile**.

Spectroscopic Characterization (Predictive Analysis)

While comprehensive experimental spectra for **5-Methoxy-3-oxopentanenitrile** are not readily available in the public domain, its spectroscopic characteristics can be reliably predicted based on its functional groups.[5] This predictive analysis is a crucial tool for compound identification and purity assessment in a research setting.

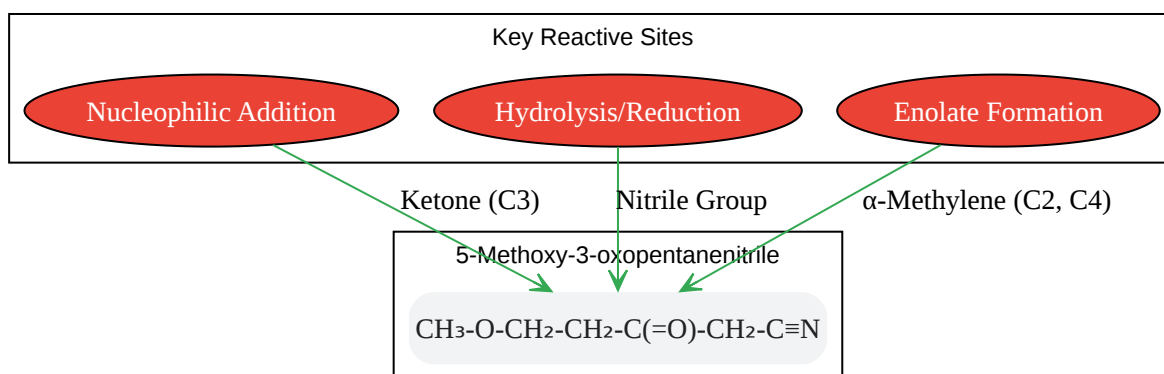
Spectroscopy	Predicted Characteristics
^1H NMR	- Singlet (3H) at ~3.3 ppm (methoxy group, -OCH ₃).- Triplet (2H) at ~3.6 ppm (methylene group adjacent to ether oxygen, -O-CH ₂ -).- Triplet (2H) at ~2.8 ppm (methylene group between ketone and ether, -C(=O)-CH ₂ -).- Triplet (2H) at ~2.6 ppm (methylene group between ketone and nitrile, -CH ₂ -C≡N).
^{13}C NMR	- ~205 ppm: Ketone carbonyl carbon.- ~118 ppm: Nitrile carbon.- ~70 ppm: Methylene carbon adjacent to ether oxygen.- ~59 ppm: Methoxy carbon.- ~45 ppm: Methylene carbon adjacent to ketone (C4).- ~25 ppm: Methylene carbon adjacent to nitrile (C2).
IR Spectroscopy	- ~2250 cm ⁻¹ : Strong, sharp peak for the C≡N stretch.- ~1715 cm ⁻¹ : Strong, sharp peak for the C=O (ketone) stretch.- ~1100 cm ⁻¹ : Strong peak for the C-O (ether) stretch.- ~2850-2950 cm ⁻¹ : C-H alkane stretches.
Mass Spectrometry	- Molecular Ion (M ⁺): m/z = 127.06.- Key Fragments: m/z = 96 (loss of -OCH ₃), m/z = 71 (cleavage at C4-C5), m/z = 55 (cleavage at C2-C3).

Chemical Reactivity and Synthetic Utility

The synthetic value of **5-Methoxy-3-oxopentanenitrile** stems from the distinct reactivity of its three primary functional regions. Understanding these reactive sites allows for the strategic design of synthetic routes to more complex molecules.

- **Ketone Carbonyl (C3):** This site is electrophilic and susceptible to nucleophilic attack. It can undergo reactions such as reduction to a secondary alcohol, reductive amination, and the formation of imines or ketals. This functionality is a key handle for chain extension and cyclization reactions.^[6]

- **Nitrile Group (-C≡N):** The nitrile is a versatile functional group. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or it can be reduced to a primary amine. [6] In medicinal chemistry, the nitrile group is often used as a bioisostere for a carbonyl group or as a hydrogen bond acceptor, and it is generally robust against metabolic degradation.[7]
- **α-Methylene Protons (C2 and C4):** The protons on the carbons adjacent (alpha) to the ketone (C2 and C4) are acidic. The protons at C2 are particularly acidic due to the electron-withdrawing effects of both the adjacent ketone and nitrile groups. This acidity allows for easy deprotonation with a suitable base to form a stabilized enolate, which can then act as a nucleophile in various C-C bond-forming reactions, such as alkylations and aldol condensations.



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Caption: Key reactive sites of **5-Methoxy-3-oxopentanenitrile**.

Proposed Synthetic Pathway

A survey of the chemical literature does not reveal a standard, published procedure for the synthesis of **5-Methoxy-3-oxopentanenitrile**. However, a chemically sound and efficient pathway can be proposed based on well-established organic reactions. A plausible approach is the Claisen-type condensation between methyl 3-methoxypropanoate and acetonitrile.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize **5-Methoxy-3-oxopentanenitrile** via a base-mediated condensation reaction.

Step 1: Reaction Setup

- Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
- In the flask, prepare a suspension of sodium amide (1.1 equivalents) in anhydrous diethyl ether.
- Cool the suspension to 0°C using an ice bath.

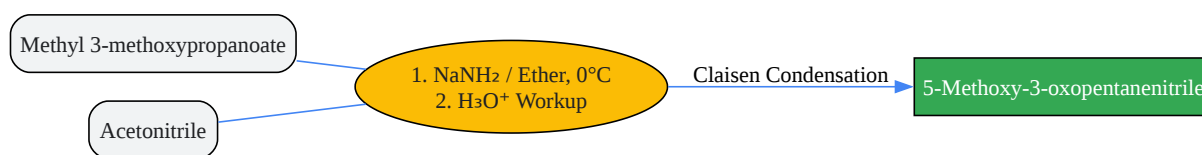
Step 2: Condensation Reaction

- In the dropping funnel, prepare a solution of methyl 3-methoxypropanoate (1.0 equivalent) and anhydrous acetonitrile (1.2 equivalents) in anhydrous diethyl ether.
- Add this solution dropwise to the stirred sodium amide suspension over 30 minutes, maintaining the temperature at 0°C.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

Step 3: Workup and Purification

- Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer twice with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

- Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure **5-Methoxy-3-oxopentanenitrile**.



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Caption: Proposed synthetic workflow for **5-Methoxy-3-oxopentanenitrile**.

Relevance in Medicinal Chemistry and Drug Development

The true potential of **5-Methoxy-3-oxopentanenitrile** for drug development professionals lies in its utility as a scaffold or intermediate. The individual functional groups present in the molecule are well-represented in a wide array of approved pharmaceuticals.

- The Methoxy Group:** The methoxy substituent is prevalent in many natural product-derived and synthetic drugs. It is often introduced by medicinal chemists to improve ligand-target binding, modulate physicochemical properties (like solubility and lipophilicity), and enhance metabolic stability (ADME parameters).[8]
- The Nitrile Group:** Over 30 nitrile-containing pharmaceuticals are currently prescribed for a diverse range of conditions.[7] The nitrile often acts as a key pharmacophore, participating in strong dipole interactions or serving as a hydrogen bond acceptor, mimicking the function of a carbonyl group.[7] Its inclusion can significantly enhance the potency and selectivity of a drug candidate.

A structurally related compound, 5-Methoxy-3,5-dioxopentanoic acid, serves as a crucial precursor in the synthesis of intermediates for high-value active pharmaceutical ingredients (APIs), including Risdiplam, a treatment for spinal muscular atrophy (SMA).[9] This highlights the value of the underlying carbon skeleton and functional group arrangement found in **5-Methoxy-3-oxopentanenitrile** for building complex, biologically active molecules.

Safety and Handling

Based on safety data for structurally similar chemicals, **5-Methoxy-3-oxopentanenitrile** should be handled with appropriate care.[\[10\]](#)

- Hazards: The compound is classified as a combustible liquid and is expected to cause serious eye irritation.[\[10\]](#) It may be harmful if swallowed or in contact with skin.[\[10\]](#)
- Precautions for Safe Handling:
 - Avoid contact with skin, eyes, and clothing.[\[10\]](#)
 - Wash hands thoroughly after handling.
 - Use only in a well-ventilated area, preferably a fume hood.
 - Wear suitable protective clothing, gloves, and eye/face protection.[\[10\]](#)
 - Keep away from open flames, hot surfaces, and other sources of ignition.[\[10\]](#)
- Storage Conditions:
 - Keep the container tightly closed in a dry, cool, and well-ventilated place.[\[10\]](#)[\[11\]](#)
 - Store at 2-8°C for long-term stability.[\[1\]](#)
- Incompatible Materials:
 - Strong oxidizing agents, strong acids, and strong bases.[\[10\]](#)[\[11\]](#)

Conclusion

5-Methoxy-3-oxopentanenitrile is a valuable, yet under-explored, chemical entity. Its combination of a ketone, a nitrile, and an ether on a flexible aliphatic chain provides multiple handles for synthetic manipulation. While its direct biological activity has not been reported, its potential as a precursor for more complex and potentially pharmacologically active compounds is significant. This guide provides the foundational chemical, structural, and safety information

necessary for researchers to begin exploring the synthetic utility of this promising building block in their discovery and development programs.

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